Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Description
Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H13N3O5S2 and its molecular weight is 343.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various targets to exert their anti-infective effects . The compound’s interaction with its targets could lead to changes in the target’s function, thereby inhibiting the growth or survival of the infectious agent.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a broad spectrum of biological activities . The downstream effects of these interactions could include the inhibition of essential metabolic pathways in the infectious agent, leading to its death or growth inhibition.
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These effects could result from the compound’s interaction with its targets and its impact on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
It is known that oxadiazoles, the class of compounds to which it belongs, possess hydrogen bond acceptor properties . This is due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property may influence the interactions of Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate with enzymes, proteins, and other biomolecules.
Cellular Effects
Related oxadiazole derivatives have been reported to exhibit various biological activities, including anti-infective properties . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the properties of related oxadiazole compounds, it can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S2/c1-19-12(16)10-9(3-5-21-10)22(17,18)15-4-2-8(6-15)11-13-7-20-14-11/h3,5,7-8H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGGTTIRNLJULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.